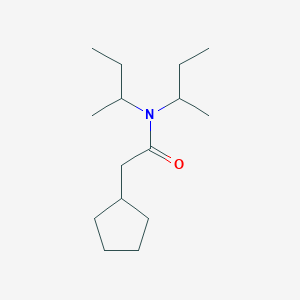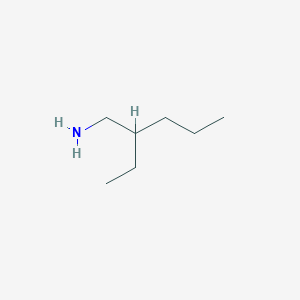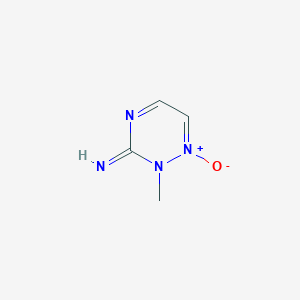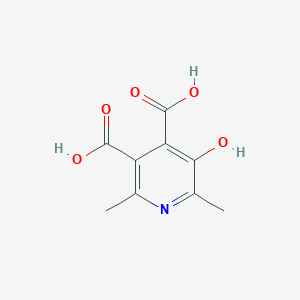![molecular formula C13H10Cl3N2P B14370214 N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride CAS No. 94456-90-3](/img/structure/B14370214.png)
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride is an organophosphorus compound characterized by the presence of a phosphorimidic trichloride group attached to a phenyl(phenylimino)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride typically involves the reaction of phenylamine with phosphorus trichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PhNH}_2 + \text{PCl}_3 \rightarrow \text{this compound} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of the product and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and continuous monitoring ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Phenylamine: A primary amine with a similar phenyl group but lacking the phosphorimidic trichloride moiety.
Phosphorus Trichloride: A simple phosphorus compound used as a reagent in the synthesis of organophosphorus compounds.
Phenylimino Compounds: Compounds containing the phenylimino group, which share some structural similarities.
Uniqueness
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride is unique due to the combination of the phenyl(phenylimino)methyl group with the phosphorimidic trichloride moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
94456-90-3 |
|---|---|
Molecular Formula |
C13H10Cl3N2P |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
N'-phenyl-N-(trichloro-λ5-phosphanylidene)benzenecarboximidamide |
InChI |
InChI=1S/C13H10Cl3N2P/c14-19(15,16)18-13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
InChI Key |
AUHCTQOLRRRZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=P(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)





![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)




![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
